molecular formula C20H19N3O3S2 B15151579 N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

Cat. No.: B15151579
M. Wt: 413.5 g/mol
InChI Key: GPIMIKAGMRTNEP-UHFFFAOYSA-N
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Description

N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is a complex organic compound that features a benzothiazole ring, an acetylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetylphenyl Group: This step involves the acylation of aniline with acetic anhydride to form 3-acetylaniline.

    Coupling Reaction: The 3-acetylaniline is then coupled with the benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Propanamide Moiety: Finally, the propanamide group is introduced through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in oxidative stress pathways, inflammation, or cell proliferation. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide
  • N-(3-acetylphenyl)-2-[(2,4-dimethylphenyl)amino]propanamide
  • N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C20H19N3O3S2/c1-3-18(25)21-15-7-8-16-17(10-15)28-20(23-16)27-11-19(26)22-14-6-4-5-13(9-14)12(2)24/h4-10H,3,11H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

GPIMIKAGMRTNEP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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